

Application Notes & Protocols: A Guide to Catalytic Hydrogenation

Author: BenchChem Technical Support

Compound of Interest

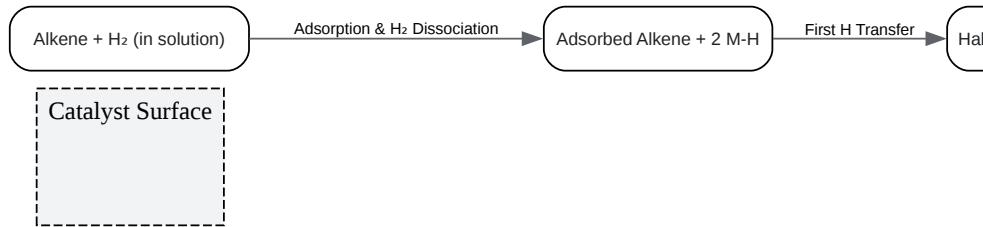
Compound Name: 2,2,3,3,4,4-Hexamethylhexane
Cat. No.: B14562152

Introduction: The Foundational Role of Catalytic Hydrogenation

Catalytic hydrogenation is a cornerstone of modern organic synthesis, representing a powerful and widely utilized chemical process for the reduction (alkenes and alkynes) to yield fully saturated alkanes.^{[1][2]} The process is thermodynamically favorable, as the formation of two new carbon-hydrogen bonds overcomes the activation energy barrier, the reaction is kinetically slow and requires a catalyst to proceed at a practical rate under manageable temperatures and pressures.

The applications of catalytic hydrogenation are vast, spanning industrial-scale production in the petrochemical and food industries to the nuanced, step-by-step approach used by drug development professionals with a comprehensive overview of the principles, catalyst systems, and detailed protocols for successfully implementing the reaction, from catalyst selection to reaction setup and safety procedures, ensuring a robust and reproducible methodology.

Fundamental Principles and Reaction Mechanisms


Understanding the underlying mechanism of hydrogenation is critical for catalyst selection and reaction optimization. The process can be broadly categorized into two main types: heterogeneous and homogeneous catalysis.

Heterogeneous Catalysis: The Horiuti-Polanyi Mechanism

For solid metal catalysts like Palladium on Carbon (Pd/C) or Platinum, the most accepted model is the Horiuti-Polanyi mechanism.^[6] This process occurs in three distinct stages:

- Adsorption of Reactants: Both the unsaturated hydrocarbon and molecular hydrogen are adsorbed onto the active sites of the catalyst surface.^[7] This step forms metal hydride (M-H) bonds.^{[1][2]}
- Stepwise Hydrogen Addition: A hydrogen atom is transferred from a metal site to one of the carbon atoms of the double bond, forming a half-hydrogenated intermediate.
- Second Hydrogen Addition & Desorption: A second hydrogen atom is transferred to the other carbon atom, forming the saturated C-H bond and releasing the catalyst.

A key stereochemical outcome of this surface-mediated mechanism is syn-addition, where both hydrogen atoms are added to the same face of the double bond.

[Click to download full resolution image](#)

Figure 1: Simplified workflow of the Horiuti-Polanyi mechanism for heterogeneous catalytic hydrogenation.

Homogeneous Catalysis: The Wilkinson's Catalyst Cycle

Homogeneous catalysts, such as Wilkinson's catalyst (RhCl(PPh₃)₃), operate in the same phase as the reactants and offer high selectivity, particularly for organometallic steps.^[11]

- Ligand Dissociation (Pre-activation): The 16-electron precatalyst, RhCl(PPh₃)₃, first dissociates a triphenylphosphine (PPh₃) ligand to form a highly reactive rhodium center.

- Oxidative Addition: Molecular hydrogen adds to the coordinatively unsaturated metal center, increasing the oxidation state of rhodium from +1 to +3
- Alkene Coordination: The alkene substrate coordinates to the rhodium center, displacing a solvent or another ligand molecule.[13]
- Migratory Insertion: One of the hydride ligands is transferred to a carbon of the coordinated alkene, forming a rhodium-alkyl intermediate. This is of
- Reductive Elimination: The second hydride ligand is transferred to the alkyl group, forming the alkane product. This step regenerates the 14-electrc

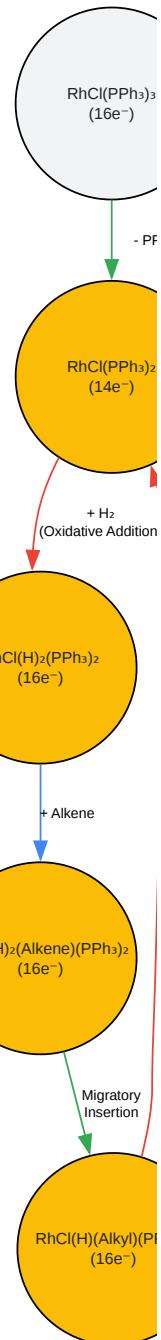

[Click to download full resolution image](#)

Figure 2: The catalytic cycle for alkene hydrogenation using Wilkinson's catalyst.

Catalyst Selection: A Comparative Overview

The choice of catalyst is the most critical parameter in designing a hydrogenation reaction. It dictates the reaction's speed, selectivity, and tolerance to various reaction conditions.

Catalyst Type	Examples	Advantages
Heterogeneous	Pd/C, PtO ₂ , Raney® Ni[4]	- Easy to separate from the reaction mixture. Reusable.- High thermal stability.- Suitable for high-pressure industrial processes.[5]
Homogeneous	Wilkinson's Catalyst, Crabtree's Catalyst[1]	- High selectivity and activity under mild conditions (e.g., room temperature, atmospheric pressure).[15]- Mechanical understanding allows for rational catalyst design based on functional group tolerance.[9]

Spotlight on Common Catalysts

- Palladium on Carbon (Pd/C): The workhorse of hydrogenation. Typically sold as 5% or 10% Pd by weight on activated carbon. It is effective for reducing a wide range of functional groups in the presence of air.
- Adams' Catalyst (PtO₂): A precatalyst that is reduced in situ by hydrogen to form highly active platinum black.[19][20] It is a powerful catalyst capable of reducing a variety of functional groups.
- Raney® Nickel: A high-surface-area, porous nickel catalyst made by leaching aluminum from a Ni-Al alloy.[14][22] It is an economical alternative to precious metal catalysts.[1][14] It is highly pyrophoric and must be stored and handled under a solvent.[23]
- Crabtree's Catalyst ([Ir(COD)(PCy₃)(py)]PF₆): An exceptionally active homogeneous catalyst known for its ability to hydrogenate sterically hindered functional groups like hydroxyls.[25][26]

Experimental Design and Safety Protocols

Critical Reaction Parameters

- Solvent: Polar, protic solvents like ethanol and methanol are common choices as they help to wet the catalyst surface and dissolve the substrate.[2]
- Pressure: For most lab-scale reductions of simple alkenes, atmospheric pressure supplied by a hydrogen-filled balloon is sufficient.[5] For more reactive substrates, higher pressures may be required.
- Temperature: Most alkene hydrogenations are exothermic and proceed readily at room temperature.[3] Some less reactive substrates may require heating.
- Catalyst Loading: Typically, heterogeneous catalysts are used at 1-10 mol% relative to the substrate. Homogeneous catalysts are often more active and require lower catalyst loadings.

**4.2 MANDATORY SAFETY PROTOCOLS

Hydrogenation reactions carry significant inherent risks due to the use of highly flammable hydrogen gas and pyrophoric catalysts. Strict adherence to safety protocols is essential.

- Inert Atmosphere is Essential: The reaction vessel must be completely free of oxygen before introducing hydrogen to prevent the formation of explosive mixtures (e.g., H₂-O₂ cycles).[29]
- Ventilation: All hydrogenation procedures MUST be performed in a well-ventilated chemical fume hood.[29][30]
- Catalyst Handling:
 - Never handle dry, used catalysts (especially Pd/C and Raney Ni) in the open air. They can ignite spontaneously.[28]
 - Always handle catalysts under an inert atmosphere or as a slurry in a solvent.[23]
 - For filtration, the catalyst must be thoroughly wetted. The filter cake should never be allowed to go dry. Immediately after filtration, the catalyst should be rinsed with a large volume of solvent.
- Pressure Safety: Ensure all glassware is free of cracks or defects.[28] For reactions above atmospheric pressure, use only properly rated and inspected glassware.
- Leak Detection: Before starting, check all connections for leaks using a nitrogen pressure test or a suitable leak detection solution.[29][30]

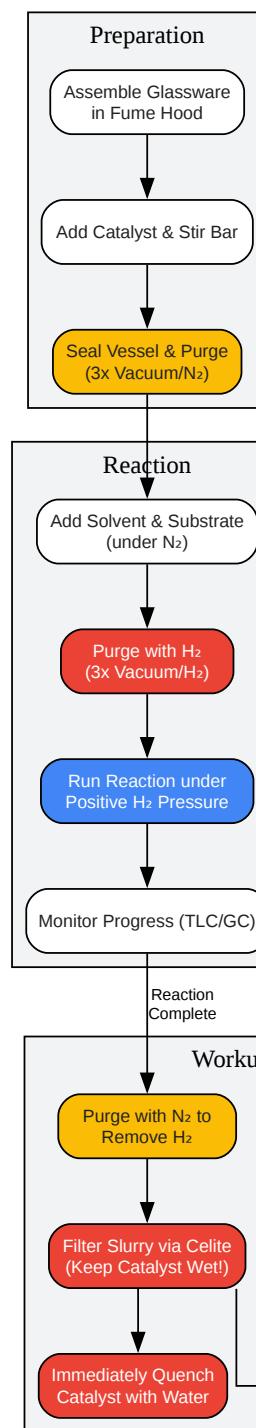

[Click to download full resolution image](#)

Figure 3: A generalized experimental and safety workflow for catalytic hydrogenation.

Detailed Experimental Protocols

Protocol: Hydrogenation of an Alkene using 10% Pd/C at Atmospheric Pressure

This protocol describes the reduction of chalcone to 3-phenylpropiophenone as a representative example.[\[31\]](#)

Materials:

- Chalcone (210 mg, 1.0 mmol)
- 10% Palladium on Carbon (Pd/C) (approx. 20 mg, ~10 wt%)
- Methanol (MeOH), reagent grade (10 mL)
- Two-neck 50 mL round-bottom flask
- Magnetic stir bar and stir plate
- Rubber septa
- Vacuum/Nitrogen manifold
- Hydrogen balloon assembly (heavy-walled balloon)
- Needles and tubing
- Celite® for filtration

Procedure:

- **Vessel Preparation:** Place the magnetic stir bar and 10% Pd/C (20 mg) into the dry 50 mL round-bottom flask. Seal the flask with rubber septa.
- **Inerting the System:** Connect the flask to a vacuum/nitrogen manifold via a needle. Carefully evacuate the flask and backfill with nitrogen. Repeat t
- **Addition of Reactants:** Under a positive flow of nitrogen, add the chalcone (210 mg) and methanol (10 mL) to the flask via syringe or powder funnel
- **Introducing Hydrogen:** Disconnect the nitrogen line. Evacuate the flask briefly until the solvent just begins to bubble.^[31] Backfill the flask with hydro
- **Reaction:** Leave the hydrogen balloon connected to the flask (secured with a needle) to maintain a positive pressure of hydrogen. Stir the reaction
- **Monitoring:** The reaction progress can be monitored by taking small aliquots (after purging with N₂), filtering through a small plug of silica with ethyl
- **Quenching and Filtration:** Once the reaction is complete, remove the hydrogen balloon and purge the flask thoroughly with nitrogen for several min
- Prepare a small pad of Celite® in a Büchner funnel and wet it with methanol.
- Under a flow of nitrogen, carefully transfer the reaction slurry onto the Celite pad and filter under vacuum.^[31] Rinse the flask and the filter cake wit
- **Catalyst Disposal:** Immediately after filtration, carefully transfer the Celite pad containing the wet catalyst into a beaker of water to quench its pyrop
- **Product Isolation:** Collect the filtrate in a tared round-bottom flask and remove the solvent using a rotary evaporator to yield the saturated product, 1

Troubleshooting

Problem	Possible Cause(s)
Reaction is stalled or incomplete	1. Inactive or "poisoned" catalyst.2. Insufficient hydrogen supply is too sterically hindered.
Low or inconsistent yield	1. Incomplete reaction.2. Product loss during filtration/workup.3. Presence of a benzyl group.
Small fire during filtration	The catalyst was exposed to air while dry.

References

- Grokipedia. Crabtree's catalyst. Available at: <https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE9sVy7WPWpKFgxlbQ-mpblU2vZtnzPyqa8q-tlM9Psx>
- Wikipedia. Crabtree's catalyst. Available at: <https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHbyrkU0JADX0tikcywRO3eLF-qzQRHqHCHBLVktbMf3wcd6V2gw==>
- Wikipedia. Lindlar catalyst. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFle2ZAo63yUAKqe-uUreZMsgSS5JO6EUXLxVSnE0yVvSG_GFCS8juR49XfXGk=
- ChemTalk. Lindlar's Catalyst. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE0dtirUE1Scv9_6BGRX-DC0ah_4tbKlfP_QWM80PaDqEh7cX5eylgKF47Iz0l5KdyStf7hl
- Fiveable. Reduction of Alkenes: Hydrogenation | Organic Chemistry Class Notes. Available at: https://vertexaisearch.cloud.google.com/grounding-a-6RWcNE5dtJqEJJ0hSE_8ddjK1IngNeO8yNmzJ8sGMUM_NHYgCJg7ULWPbn5V9Yid-17JmvPpHSAbLOK5JljerjLPBjGdw4RNTNwpA7LLdX-i
- Química Organica.org. Alkyne Hydrogenation with Lindlar Catalyst. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUuSKbGl2ejszXRFcmMGHGxEtyj_4dHjeeV_MVlzVG5yu6NfQt8-ielwsriknngGRvF9NbHYZqbGnbUrAwzrvdG2Qbd9ckTgsw9ZplgOk50_t-i9V_n6S
- ReactionWeb.io. Alkyne + H2 /Lindlar's catalyst - Functional Groups Directory. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEkt97rBpp16CscW6blaSmcdDZPBhzuVXM81afEp_7wsCLDCpznkL_GfnoSyPGPtvhSb5b3TuZC3GQ5qh6Vsn5063RrVW0nPN
- Study.com. Hydrogenation of Alkenes | Definition, Mechanism & Examples - Lesson. Available at: https://vertexaisearch.cloud.google.com/groundirIcU1J4Q4mVYc483TDLHwY7eYEI4Hoi4YDluu_DU4Mk5dBX7ajcOevP2atM4w6_gHig0r4YBj9VDznRIA0FIxtLmfTGMwrj8gzkK-llyqlruV4w0xoatPP
- A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogenation Reactors. Available at: <https://vertexaisearch.cloud.google.com/ns0Tah0c33gFx87o9q3j0s9tax8IPwmmeLs1pkHfQDkmBKktAkK1dHbYWadlRm4oToYpY1mgUkwpEnBEIWkyeB397qe64zC-sab0BfJMBnC719ct>
- Hydrogenation Reaction Safety In The Chemical Industry. Available at: <https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFLkW6bUD7Z751DSPEXt1ri-wvkibkZD2eMVKEtrLXRF0yoFpkw1GEAV9frFLQTwDp6bY3jZoWdVGitLdjjwVFitHaHKyCrg==>
- chemeurope.com. Crabtree's catalyst. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHUUympCMuYitklGth41H5dNmhWmDV5nQFUVcLjGRDkNwSEbyiTaZ_NsxAs2pXNQsJRY12vTJF9Di2RuW5h0J5SR9WkmcqTMyGbDwXwAOaLy9inXwas4djqTYWLiy
- Crabtree's Catalyst. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH58hfsd_12y6v94BLBTw_Plw7GqDzZB7Oua4oc1U4jHojYSLGuO7nyToC6tp3WOZLEjLutSdFNkL2BbFdRfR0FPOUrdiqVW44X
- Chemistry LibreTexts. Catalytic Hydrogenation of Alkenes. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE6jQUvgXAGQrKXWPsw5hhDPVYluPLosB4Ur2WlPqXwelqsHAGdIZZxSgs4nvCkETFgNI8O4yBSXWBFOpwfBD_No8iWxF35D1WIRJSC9zS_zr3x
- eCampusOntario Pressbooks. 3.2.3 – Hydrogenation of Alkenes – Organic Chemistry and Chemical Biology for the Students by the Students! (and redirect/AUZIYQHaRF6cwasPsHtKspJZ2lq2CxSoc1rO4BrmkwyxFDRCOM1M-WZ7HE8mQHCA3wAK3cbPpleSilvvwJ0Sqvj039zazB7oes_G7Pm9
- Hydrogenation SOP. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH5Th_pxSqqw64FV6u971EtDOW--V68KAPBeuAdbQ2aGvLretzCwGtvhufXpqGS6e0tCzjMdVqdAntkQRJKP8nL-yYspRRYzKJ13_bngj8YYch9VOE
- AdiChemistry. WILKINSON'S CATALYST|MECHANISM|HYDROGENATION OF OLEFINS. Available at: https://vertexaisearch.cloud.google.com/gr3ck0q4t86zZKSlbQsWBRjGVm6EVvHiljk3DeGhf_QIKMlylJqlmY_5qtBSCvP5mTl5wk0VdYlrwRwzGR-8COhhngyWOMazVgSHpx3fOa0RH8C
- Slideshare. Wilkinson's catalyst | PPT. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH58hfsd_12y6v94BLBTw_Plw7GqDzZB7Oua4oc1U4jHojYSLGuO7nyToC6tp3WOZLEjLutSdFNkL2BbFdRfR0FPOUrdiqVW44X
- ACS Chemical Health & Safety. Hazards associated with laboratory scale hydrogenations. Available at: https://vertexaisearch.cloud.google.com/gr redirect/AUZIYQEFbfUcd0Z3CVPvSSZVV8rnUXpXnBcSXeOnnLtbXKSe_uulujHTUOU4IUWTdP5lVZDGHo3gMwOY7AHNjI3G6B1leWpz4_Xs9D
- Wikipedia. Wilkinson's catalyst. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHjzDC4e9SMG7zJYv5ci6KZcvCqKguJwELJ7Tp1NOVztXEG92kyNPEEGKYMoi5dnQ4m0b6_3Fl7p2re_9_8zkredc5dMJ4es7eo6d37vPbxKGp3zIA=
- Vedantu. Wilkinson Catalyst: Structure, Uses & Mechanism Explained. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirectXE6e96YtkheEllxcm2UVk1u5bP9SdjPXRF_1he8HqBCfXwgbGXHplxP1QjgjTBAJUY8SAqMj4YalMgCJUf8U4EmdObTg=
- Conventional Catalytic cycle for hydrogenation with Wilkinson's catalyst. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redireyCca3XwQluxQN5G8d3gyRSFI1JqYOs_RAyzqAnMYwP9cKTvDYLd5n2C3SlmnTcmdNF2FYThGTmtEZUQ0iJXppf5t3QNSG3v65RU3YsO5rae06i
- Blog. What are the safety precautions for operating a Hydrogenation Test Unit?. Available at: https://vertexaisearch.cloud.google.com/grounding-apGOAzqealL3sXnDXRzr_CfTab3mYiAHVYxrLnSal4Y7uCmB1RCsuFgRzZ3mg-q7YciOxuTf5l1KnxCHbk-b9gkv-8NgSUEml_BOm-vxCVrrJ3_iATjL
- Chemistry LibreTexts. 5.5: Oxidative Addition in Action- Catalytic Hydrogenation. Available at: https://vertexaisearch.cloud.google.com/grounding-apVwbPN_GX7zCYOlqo70ZGjVzXuYHb0aAPm4eKb_7t2G_Zpip2ZxxvG3x4Jgq1xtpbQMSd4x4KFqB0ffoqPebqjIKM2vmzsFVpgT8Wmv_cq-t6cxko9WD9FN5PP56bdubuMRXW72aVXGz3WSv2gVCaXMQzFrVKdpO5uXZVAICbPkON-C3FiFa25eJW87Noq37YIZApnRAsUjp4SAscvoYUhkoCSIF6U7_kPjVvdc662f4VqLbA7kQJsvjMk4fLpjCURzPvNGbzaluu9sAP5C1c1s4rLNoFdvmofXWiEEEMh4xWwtT7YeQ0CdTcLjffuHW3X9_xq9fkVXm-Av
- Wikipedia. Hydrogenation. Available at: <https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGEkulKdpS6GZ8Ex37VRbr1YJM5olXhPQTIRu1aa12Apx8bQMfUOhcOv3GwumY=>
- Alfa Chemistry. Hydrogenation - Catalysts. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFDIMkqwun6VmcrFAogEB7F2gOUHnRfL7xW4VaFBrh0Rko5SGCqjFE88v79H8k71SYw85cQ3nlHilFDnM5P6_eJnPmVuuB2Tb
- Chemistry LibreTexts. 11.4: Hydrogenation with Homogeneous Catalysts. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redir56QHMa8H7i7Chpb7Bxx3l_T1ZYiFXdgK6yJzAEMkK3aUvlZooWnagVYI01KNINkxIWJbg6yB1KDF5aAUu19lzHgjQxHVW9XW-EQBwq1aaXbiKk9ch14BJ0mfrRg4Toq6F3rX8cjLLBtqjliSNm7EtooCgSMQBHccRuHeJLa0lhd8_Nhw2234xjJl-KAZPXAzvFOeeUBXgWU5og0mDQTagLTvntEmW

- Organic Syntheses Procedure. hydrogen. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGYVoC4YstW-qNO2oq1N_gKnVlVkQlb9K7TFzq3sq-XPw_lWCg==
- Chemistry LibreTexts. 11.2: Hydrogenation with Heterogeneous Catalysts. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/bZlqNk73ZIDijJQH6Urrnl8B0AZ6QXvgCgFGTugssDlbGeXlcqhbhKHA43UK8A8wXQWp7820KNwbZ4Jz3a06VzC2HpxPogMYjOSpGf4W2Qtt61FInnrkVMOV98523oMKfBqkx0ZjfG8qykOhBWAf7NA2RBDI9HgLzKp_dyaiUALQH4ENMWfNEc94wXwTSmi-dysSVE_5SP1ZE6aP9R-Q2oi3bkZ2sI
- TCI Chemicals. Hydrogenation Catalysts. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHSp3oKPh7S3jvbIwOTHfd5fgArf7D_uSXWyoXhqmkbzBMyF4eFbs7CHI2GVVExmCl6srxcswhylt2vFG0Bou04Mtowd6JiAFzBnf1vZlcRvYzI_P106W_pXqTvis9rQvrS
- JoVE. Video: Catalytic Hydrogenation of Alkene: Applications in Chemistry. Available at: <https://vertexaisearch.cloud.google.com/grounding-api-redEd3az3CkjQIJUr90ZyVEdDx0yeD3eXxpze7jTFrUD3wTweOErUAxMjmKjaSUUmXyZDWZtE-E2Sbxn1om3kFpJDUU9fM5aid4PVYfaSIBG-ntmVdZ>
- University of Illinois. The Art of Heterogeneous Catalytic Hydrogenation - Part 1. Available at: https://vertexaisearch.cloud.google.com/grounding-aqFlI89CztZ49bAEcNP9XcSDO1MyiqkUmd6J45msu1bCcTxt6PB7bpUKZi7hCSo_6pIWbBovgakxK-Unul_6O3rKGpBcgYSyAlw6laWlJ3W941YtYXE
- Wikipedia. Adams' catalyst. Available at: <https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGE7ZT6gxMiUkx4bUkljSrrXyRP01DlOYZ92B2Hv3foCaKXR>
- Scribd. Hydrogenation of Alkenes Complete | PDF. Available at: <https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEm0F9crNQonjkmfD5MeVyttxDXHWTEmvdJN9ovlulgugbdJdPgH15HsvJlxCrQB5hkrVMxsecTsBo7pVZOpCSpshGRnnEU1XIK>
- Chemistry LibreTexts. 5.2: Catalytic Hydrogenation. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGmmNzz-FcbwmVoEucLfqZfs9Qp9N4ozKHwh9nezUVteA67sINByZd9ft2UjbHLqgz7FuMoO-Llr9fLjYZ7snVC0nYOc9HifpcqVgzXnkA-LuqCDcAnMnP1_ieC2GYmNrgw09qzqVK_CgEbxEo_hkZ_2PXaR1BBqbAUU9yQODv02vSHK3l0Op9A6Pt6wp54l9ph8u4902A8W
- American Chemical Society. Raney® Nickel: A Life-Changing Catalyst. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/zL40Q_17_xx3EWooKufy4c5Dkp-d-q4WIavRNJE6hSbQmUXDx8jir_M8DdQwyu4n5-xJRYAe0r8ppo8XvsIk6BOrqrSxX5hs=
- YouTube. Homogeneous Catalytic Hydrogenation || Wilkinson's Catalyst || Bond with RK. Available at: https://vertexaisearch.cloud.google.com/group/Tb3XkJ89ODtrSDv8JqVIWs0oX6YhBm1pDDZj2qrjO25ZyD5cl_qJzTJd05bOiWKO6hfEWtveEmUGCHEKHaOYTScqjNi65VlxkkdaLxcjqLiqY7L-P4t
- Sigma-Aldrich. Hydrogenation Catalysts. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEB0F4UpNuvML8cFsRF6Tis3ZEI_HSSenlgYumIqCd_fY-oKFaZVV0UFITg6Fn0t_ydXCRomYFOa6FOkkds9ijhxIRBAzonBG1JdnaoL8fN76GzJr203O17Az2C7aJkiELdb
- ResearchGate. Hydrogenation of alkenes using 4. Standard conditions: 0.2 mmol.... Available at: <https://vertexaisearch.cloud.google.com/groundinHes0dVgBYjuws0bLNUr94jgSgl0d1ybyfnN52nVJNO-U5W9l8CwwZ7Al3LfcIpyrptAi-L3PbucTD8jCcMD1k31OZPabVAqP9C1GtDKH03VaOSJqF0n>
- a4: catalytic hydrogenation at atmospheric pressure. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH77_0VtuyNQgSuWjBrE-o4tPC5TUrITigA==

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

1. Hydrogenation - Wikipedia [en.wikipedia.org]
2. chem.libretexts.org [chem.libretexts.org]
3. 3.2.3 – Hydrogenation of Alkenes – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs...) [ecampusontario.ca]
4. alfachemic.com [alfachemic.com]
5. scribd.com [scribd.com]
6. fiveable.me [fiveable.me]
7. chem.libretexts.org [chem.libretexts.org]
8. study.com [study.com]
9. adichemistry.com [adichemistry.com]
10. chem.libretexts.org [chem.libretexts.org]
11. Wilkinson's catalyst | PPT [slideshare.net]
12. Wilkinson's catalyst - Wikipedia [en.wikipedia.org]
13. Wilkinson Catalyst: Structure, Uses & Mechanism Explained [vedantu.com]
14. acs.org [acs.org]
15. m.youtube.com [m.youtube.com]

- 16. Crabtree's catalyst - Wikipedia [en.wikipedia.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. tcichemicals.com [tcichemicals.com]
- 19. Adams' catalyst - Wikipedia [en.wikipedia.org]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. scs.illinois.edu [scs.illinois.edu]
- 22. Organic Syntheses Procedure [orgsyn.org]
- 23. Hydrogenation Reaction Safety In The Chemical Industry [industrialsafetytips.in]
- 24. grokipedia.com [grokipedia.com]
- 25. Crabtree's_catalyst [chemeurope.com]
- 26. thieme-connect.com [thieme-connect.com]
- 27. researchgate.net [researchgate.net]
- 28. pubs.acs.org [pubs.acs.org]
- 29. njhjchem.com [njhjchem.com]
- 30. weihaiqm.com [weihaiqm.com]
- 31. Video: Catalytic Hydrogenation of Alkene: Applications in Chemistry [jove.com]
- To cite this document: BenchChem. [Application Notes & Protocols: A Guide to Catalytic Hydrogenation for Saturated Hydrocarbon Synthesis]. Ben hydrocarbon-synthesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.